molecular formula C8H5ClN2OS B213724 3-(5-Chloro-2-thienyl)-2-cyanoacrylamide

3-(5-Chloro-2-thienyl)-2-cyanoacrylamide

Cat. No. B213724
M. Wt: 212.66 g/mol
InChI Key: OCIZIEBEFPKXLJ-HWKANZROSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(5-Chloro-2-thienyl)-2-cyanoacrylamide, also known as CTCA, is a chemical compound that has gained attention in the field of medicinal chemistry due to its potential therapeutic applications.

Mechanism of Action

The mechanism of action of 3-(5-Chloro-2-thienyl)-2-cyanoacrylamide is not fully understood. However, it has been proposed that 3-(5-Chloro-2-thienyl)-2-cyanoacrylamide exerts its anti-tumor and anti-inflammatory effects by inhibiting the NF-κB signaling pathway. NF-κB is a transcription factor that plays a crucial role in regulating the expression of genes involved in inflammation and cell proliferation. By inhibiting NF-κB, 3-(5-Chloro-2-thienyl)-2-cyanoacrylamide may reduce inflammation and inhibit cell proliferation, leading to its potential therapeutic applications.
Biochemical and Physiological Effects:
3-(5-Chloro-2-thienyl)-2-cyanoacrylamide has been shown to have a low toxicity profile and is well-tolerated in animal models. It has been found to have a half-life of approximately 2 hours in rats, indicating its potential for rapid metabolism and elimination. 3-(5-Chloro-2-thienyl)-2-cyanoacrylamide has been shown to have a dose-dependent effect on cell viability, with higher concentrations leading to increased cell death. Additionally, 3-(5-Chloro-2-thienyl)-2-cyanoacrylamide has been shown to induce apoptosis in cancer cells, further highlighting its potential as an anti-cancer agent.

Advantages and Limitations for Lab Experiments

One of the main advantages of 3-(5-Chloro-2-thienyl)-2-cyanoacrylamide is its low toxicity profile, making it a promising candidate for further development as a therapeutic agent. Additionally, its synthesis method is relatively simple and can be easily scaled up for large-scale production. However, one of the limitations of 3-(5-Chloro-2-thienyl)-2-cyanoacrylamide is its limited solubility in aqueous solutions, which may pose challenges in its formulation for clinical use.

Future Directions

There are several potential future directions for the research and development of 3-(5-Chloro-2-thienyl)-2-cyanoacrylamide. One area of interest is the identification of its specific molecular targets and the elucidation of its mechanism of action. Additionally, further studies are needed to evaluate the efficacy of 3-(5-Chloro-2-thienyl)-2-cyanoacrylamide in animal models and in clinical trials. Finally, the development of novel formulations and delivery methods may enhance the therapeutic potential of 3-(5-Chloro-2-thienyl)-2-cyanoacrylamide and overcome its limitations.
In conclusion, 3-(5-Chloro-2-thienyl)-2-cyanoacrylamide is a promising chemical compound with potential therapeutic applications in the field of medicinal chemistry. Its synthesis method is relatively simple, and it has been shown to possess anti-inflammatory, anti-tumor, and anti-microbial properties. Further research is needed to fully understand its mechanism of action, evaluate its efficacy in animal models and clinical trials, and develop novel formulations and delivery methods to enhance its therapeutic potential.

Synthesis Methods

The synthesis of 3-(5-Chloro-2-thienyl)-2-cyanoacrylamide involves the reaction between 5-chloro-2-thiophenecarboxylic acid and acryloyl chloride in the presence of triethylamine. The resulting product is then treated with cyanamide and triethylamine to obtain 3-(5-Chloro-2-thienyl)-2-cyanoacrylamide. This method has been optimized to produce high yields of 3-(5-Chloro-2-thienyl)-2-cyanoacrylamide with excellent purity.

Scientific Research Applications

3-(5-Chloro-2-thienyl)-2-cyanoacrylamide has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory, anti-tumor, and anti-microbial properties. 3-(5-Chloro-2-thienyl)-2-cyanoacrylamide has been tested against various cancer cell lines, and it has been found to inhibit cell proliferation and induce apoptosis. Additionally, 3-(5-Chloro-2-thienyl)-2-cyanoacrylamide has been shown to have potent anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.

properties

Product Name

3-(5-Chloro-2-thienyl)-2-cyanoacrylamide

Molecular Formula

C8H5ClN2OS

Molecular Weight

212.66 g/mol

IUPAC Name

(E)-3-(5-chlorothiophen-2-yl)-2-cyanoprop-2-enamide

InChI

InChI=1S/C8H5ClN2OS/c9-7-2-1-6(13-7)3-5(4-10)8(11)12/h1-3H,(H2,11,12)/b5-3+

InChI Key

OCIZIEBEFPKXLJ-HWKANZROSA-N

Isomeric SMILES

C1=C(SC(=C1)Cl)/C=C(\C#N)/C(=O)N

SMILES

C1=C(SC(=C1)Cl)C=C(C#N)C(=O)N

Canonical SMILES

C1=C(SC(=C1)Cl)C=C(C#N)C(=O)N

Origin of Product

United States

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